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Compound of Interest

Compound Name: 2-Fluorobenzamide

Cat. No.: B1203369 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 2-Fluorobenzamide, a compound of interest in medicinal chemistry and materials science.

This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and

mass spectrometry (MS) data in a structured format, supplemented by detailed experimental

protocols and a logical workflow diagram to facilitate understanding and replication.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-

IR, and Mass Spectrometry analyses of 2-Fluorobenzamide.

Table 1: ¹H NMR Spectroscopic Data of 2-
Fluorobenzamide
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.15 - 7.30 m 2H Ar-H

7.45 - 7.60 m 1H Ar-H

7.70 (broad s) s 1H -NH

7.95 (broad s) s 1H -NH

8.05 - 8.15 m 1H Ar-H

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of 2-
Fluorobenzamide[1]

Chemical Shift (ppm) Assignment

115.8 (d, J = 21.0 Hz) C3

121.2 (d, J = 11.0 Hz) C1

124.7 (d, J = 3.0 Hz) C5

130.0 (d, J = 2.0 Hz) C4

133.5 (d, J = 9.0 Hz) C6

160.0 (d, J = 248.0 Hz) C2

165.5 C=O

Solvent: Not specified in the available data, but likely a common NMR solvent such as CDCl₃

or DMSO-d₆.

Table 3: FT-IR Spectroscopic Data of 2-Fluorobenzamide
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Wavenumber (cm⁻¹) Intensity Assignment

3435 Strong N-H Stretch (asymmetric)

3180 Strong N-H Stretch (symmetric)

1660 Strong C=O Stretch (Amide I)

1620 Medium N-H Bend (Amide II)

1580 Medium C=C Aromatic Ring Stretch

1480 Medium C=C Aromatic Ring Stretch

1290 Strong C-N Stretch

760 Strong
C-H Aromatic Bend (ortho-

disubstituted)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (EI-MS) Data of 2-
Fluorobenzamide[2]

m/z Relative Intensity (%) Assignment

139 65 [M]⁺ (Molecular Ion)

123 100 [M-NH₂]⁺

95 40 [M-NH₂-CO]⁺ or [C₆H₄F]⁺

75 20 [C₆H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses performed on 2-
Fluorobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of 2-Fluorobenzamide was dissolved in 0.7 mL

of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR

tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

Reference: The residual solvent peak of DMSO-d₆ was used as an internal reference (δ =

2.50 ppm).

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 0 to 200 ppm

Reference: The solvent peak of DMSO-d₆ was used as an internal reference (δ = 39.52

ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):[1][2]

Approximately 1-2 mg of finely ground 2-Fluorobenzamide was mixed with 100-200 mg of

dry, IR-grade potassium bromide (KBr) powder in an agate mortar.[1]
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The mixture was thoroughly ground to ensure a homogenous sample.

A portion of the mixture was transferred to a pellet-pressing die.

The die was placed in a hydraulic press and a pressure of 8-10 metric tons was applied for

several minutes to form a thin, transparent pellet.

Instrumentation: The FT-IR spectrum was recorded using a standard FT-IR spectrometer.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of a pure KBr pellet was recorded and automatically

subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of solid 2-Fluorobenzamide was introduced directly into

the ion source using a direct insertion probe. The sample was heated to induce volatilization.

Instrumentation: A mass spectrometer equipped with an electron ionization source was used

for the analysis.

Acquisition Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Range: m/z 40-400

Scan Speed: 1 scan/second

Ion Source Temperature: 200 °C

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1203369?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow and Data Analysis
The following diagram illustrates the logical workflow from sample preparation to data

interpretation for the spectroscopic analysis of 2-Fluorobenzamide.

Spectroscopic Analysis Workflow for 2-Fluorobenzamide
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Click to download full resolution via product page

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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